Potassium (2-Methoxyphenyl)trifluoroborate
Description
Significance of Organoboron Compounds as Synthetic Intermediates
Organoboron compounds are organic molecules featuring a carbon-boron bond, which facilitates a wide array of chemical transformations. pitt.edu A primary application lies in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which allows for the efficient construction of complex molecular frameworks. organic-chemistry.org The versatility of organoboron compounds stems from their ability to act as nucleophilic partners in these reactions, enabling the formation of new carbon-carbon bonds with organic halides and other electrophiles. pitt.edu
Beyond their role in cross-coupling, organoboron compounds are valued for their stability and generally low toxicity compared to other organometallic reagents, making them safer to handle in a laboratory setting. pitt.edu The byproducts of their reactions are often environmentally benign, such as boric acid. organic-chemistry.org Furthermore, the carbon-boron bond can be transformed into various other functional groups through reactions like oxidation, further extending their utility as synthetic building blocks. pitt.edu
Overview of Organotrifluoroborate Salts and Their Unique Characteristics
Potassium organotrifluoroborates, with the general formula K[R-BF₃], represent a significant advancement in the field of organoboron chemistry. pitt.edu They can be conceptualized as protected forms of boronic acids and are noted for a collection of highly desirable characteristics that set them apart from other organoboron species. pitt.edunih.gov
A standout feature of potassium organotrifluoroborates is their exceptional stability. organic-chemistry.org Unlike many other organoboron compounds, such as boronic acids which can be sensitive to moisture, organotrifluoroborates are generally stable crystalline solids that are tolerant to both air and moisture. organic-chemistry.orgnih.govresearchgate.net This robustness allows for indefinite storage at room temperature without the need for special precautions, a significant practical advantage in a synthetic laboratory. organic-chemistry.orgtcichemicals.com
Organotrifluoroborates exhibit a high degree of compatibility with a wide range of functional groups. tcichemicals.com The trifluoroborate moiety is stable towards numerous reagents that can be problematic for other boron derivatives. organic-chemistry.org This tolerance means that complex molecules with various functional groups can be assembled without the need for extensive protecting group strategies, streamlining synthetic routes. organic-chemistry.org
In line with the broader class of organoboron compounds, organotrifluoroborates and their reaction byproducts are generally considered to have low toxicity. This characteristic is a significant advantage, particularly in the context of pharmaceutical synthesis and green chemistry, where minimizing the use and generation of hazardous substances is a key objective.
While boronic acids and their esters are immensely valuable in synthesis, organotrifluoroborates offer several distinct advantages.
| Feature | Potassium Organotrifluoroborates | Boronic Acids/Esters |
| Stability | Generally high stability to air and moisture; can be stored indefinitely. organic-chemistry.orgtcichemicals.com | Can be prone to dehydration to form boroxines and may be sensitive to moisture. nih.govnih.gov |
| Handling | Crystalline solids that are easy to handle and weigh accurately. nih.gov | Can be difficult to purify and may exist as mixtures of the monomer and cyclic trimer (boroxine). nih.gov |
| Reactivity | Often show enhanced reactivity and higher yields in cross-coupling reactions. | Reactivity can be influenced by the presence of boroxines and water. |
| Protodeboronation | Less prone to protodeboronation (cleavage of the C-B bond by a proton source). tcichemicals.com | More susceptible to protodeboronation, which can be a competing side reaction. |
These advantages have led to the increasing adoption of organotrifluoroborates as reliable and versatile alternatives to boronic acids and esters in a multitude of synthetic applications. organic-chemistry.org
Historical Context of Potassium (2-Methoxyphenyl)trifluoroborate in Organic Synthesis
While the first preparation of an organotrifluoroborate complex was reported in the mid-20th century, these compounds remained largely as laboratory curiosities for several decades. pitt.edu A significant turning point came in 1995 with the development of a highly efficient method for their synthesis using potassium hydrogen difluoride (KHF₂). organic-chemistry.org This breakthrough made a wide variety of organotrifluoroborates, including aryl derivatives like this compound, readily accessible.
The subsequent explosion of interest in these reagents was largely driven by their application in the Suzuki-Miyaura cross-coupling reaction. This compound, as a representative electron-rich aryltrifluoroborate, became a valuable building block for the synthesis of biaryl compounds, a common motif in pharmaceuticals and materials science. Its use in cross-coupling reactions with various aryl and heteroaryl chlorides and bromides has been well-documented, demonstrating its utility in constructing complex molecular architectures. organic-chemistry.orgnih.gov The development and application of this and other organotrifluoroborates have significantly expanded the toolkit of synthetic chemists, offering a stable, reliable, and often superior alternative to other organoboron reagents.
Scope and Relevance of Research on this compound
This compound is an aromatic organotrifluoroborate that serves as a valuable building block in organic synthesis, particularly in the construction of biaryl and heteroaryl structures. The relevance of research into this specific compound stems from its utility as a stable, easily handled precursor for the 2-methoxyphenyl group, a common structural motif in pharmaceuticals, agrochemicals, and materials science. The presence of the ortho-methoxy group can influence the compound's reactivity and introduce specific electronic and steric properties into the target molecule, making it a reagent of significant interest.
Research on this compound is primarily centered on its application in transition metal-catalyzed cross-coupling reactions. As a nucleophilic partner in Suzuki-Miyaura coupling, it allows for the efficient formation of a carbon-carbon bond between the 2-methoxyphenyl unit and various organic halides or triflates. The stability of the trifluoroborate moiety ensures compatibility with a wide range of functional groups on the coupling partner, enabling the synthesis of complex, highly functionalized molecules.
The development of optimized reaction conditions for coupling sterically hindered reagents like ortho-substituted aryltrifluoroborates is an active area of research. For instance, studies have explored various palladium catalysts, ligands, and bases to achieve high yields in the coupling of challenging substrates. While specific data for this compound is often embedded within broader studies on aryltrifluoroborates, the general findings are applicable. For example, catalyst systems involving palladium acetate (B1210297) (Pd(OAc)₂) and sterically demanding phosphine (B1218219) ligands like RuPhos have proven effective for coupling aryl chlorides, including electron-rich systems that resemble the 2-methoxyphenyl structure. nih.govnih.gov
The data below illustrates typical conditions for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates with various electrophiles, which are representative of the transformations involving this compound.
Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryltrifluoroborates
| Nucleophile | Electrophile | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Potassium Aryl-BF₃K | Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O | 80 | Good |
| Potassium Aryl-BF₃K | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 85-100 | Good to Very Good |
| Potassium Alkenyl-BF₃K | Aryl Halide | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH / H₂O | 80 | Moderate to Excellent |
This table represents generalized conditions and yields as reported in the literature for substrates of these classes. nih.govnih.govorganic-chemistry.org
The relevance of this research lies in providing synthetic chemists with reliable and versatile methods to introduce the 2-methoxyphenyl group. This is crucial for medicinal chemistry, where this moiety can influence a drug molecule's conformation, solubility, and binding affinity to biological targets. By developing robust coupling protocols for reagents like this compound, chemists can more efficiently access novel compounds for drug discovery and materials development.
Properties
IUPAC Name |
potassium;trifluoro-(2-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPOOXJHKETAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635604 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236388-46-8 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-methoxyphenyltrifluoroborate | |
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Synthesis and Derivatization of Potassium 2 Methoxyphenyl Trifluoroborate
Preparation Methodologies of Aryltrifluoroborate Salts
Aryltrifluoroborate salts, including potassium (2-methoxyphenyl)trifluoroborate, are typically synthesized from corresponding organoboron precursors. The methodologies are generally robust, high-yielding, and can be performed on a multigram scale. pitt.edunih.gov
The most prevalent method for preparing potassium aryltrifluoroborates is the conversion of arylboronic acids or their esters. nih.govunimelb.edu.au Boronic acids are common starting materials, but they can be prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can create stoichiometric uncertainty. orgsyn.org Converting them to the corresponding potassium trifluoroborate salts circumvents this issue, as these salts are typically monomeric, crystalline solids that are easy to handle. pitt.eduorgsyn.orgacs.org
The conversion process is straightforward and often involves treating the boronic acid or a boronate ester, such as a pinacol (B44631) ester, with a fluoride (B91410) source. unimelb.edu.auberkeley.eduorganic-chemistry.org This transformation can be integrated into a one-pot sequence, where an aryl halide is first converted to a boronic acid or ester and then, without isolation, is treated with the fluorinating agent to yield the final aryltrifluoroborate salt. nih.govberkeley.eduorganic-chemistry.org This approach avoids the need to isolate the intermediate boronic acid, which can sometimes be unstable. nih.govorgsyn.org The resulting trifluoroborates are generally more robust and can be purified by simple recrystallization. pitt.edu
A general method has been developed for the interconversion of various boronic acid protecting groups, using trifluoroborates as common intermediates. unimelb.edu.au This highlights the central role of trifluoroborates in managing organoboron functionality during complex syntheses. unimelb.edu.auresearchgate.net
Table 1: General Conversion of Boronic Acid Derivatives to Potassium Aryltrifluoroborates
| Precursor | Reagent | General Conditions | Product |
| Arylboronic Acid | KHF₂ | Methanol (B129727)/Water, Room Temperature or 0-5 °C | Potassium Aryltrifluoroborate |
| Arylboronic Acid Pinacol Ester | KHF₂ | Methanol, 70 °C | Potassium Aryltrifluoroborate |
| N-Methyliminodiacetyl (MIDA) Boronate | KHF₂ | Methanol, 70 °C | Potassium Aryltrifluoroborate |
This table presents generalized conditions based on common literature procedures. Specific reaction times and temperatures may vary depending on the substrate. orgsyn.orgunimelb.edu.au
Potassium hydrogen difluoride (KHF₂) is the most widely used reagent for the synthesis of potassium organotrifluoroborates from boronic acids and their derivatives. pitt.edunih.govnih.gov It serves as an inexpensive and convenient source of fluoride for the transformation. nih.govorgsyn.org The reaction is typically performed by adding an aqueous solution of KHF₂ to a solution of the boronic acid in a solvent such as methanol. orgsyn.orgunimelb.edu.au
The use of KHF₂ is advantageous as it avoids the handling of more hazardous reagents like concentrated hydrofluoric acid. orgsyn.org The reaction proceeds via the displacement of the hydroxyl or alkoxy groups on the boron atom with fluoride ions. The formation of the stable, often crystalline, potassium trifluoroborate salt can lead to its precipitation from the reaction mixture, which helps to drive the reaction to completion. pitt.eduscilit.com This process is an operationally simple and efficient protocol that provides the "protected" form of the boronic acid in good to excellent yields. nih.gov It is crucial to use the correct stoichiometry, as excess reagents can sometimes complicate the purification process. acs.orgresearchgate.net
Synthesis of Specific Analogues and Derivatives
The general methodologies for creating trifluoroborate salts have been applied to a wide range of structures, leading to the synthesis of various functionalized analogues and derivatives.
Potassium β-trifluoroborato amides are valuable synthetic intermediates. nih.gov Their preparation can be achieved through a copper-catalyzed β-boration of α,β-unsaturated amides using reagents like tetrahydroxydiborane. organic-chemistry.org The resulting β-boronic acid or ester is then converted to the corresponding potassium β-trifluoroborato compound by treatment with KHF₂. organic-chemistry.org This method produces the desired products in good to excellent yields and has been successfully applied to a variety of substrates. organic-chemistry.org These amide-containing trifluoroborates have been effectively used as coupling partners in Suzuki-Miyaura reactions with various aryl and heteroaryl chlorides. nih.gov
While a specific synthesis for potassium (2-methoxynaphth-1-yl)trifluoroborate is not detailed in the provided sources, its preparation would follow the well-established general procedure for aryltrifluoroborates. The logical precursor for this compound is 2-methoxy-1-naphthaleneboronic acid. Following the standard protocol, this boronic acid would be dissolved in methanol and treated with an aqueous solution of potassium hydrogen difluoride (KHF₂). orgsyn.org This reaction would yield potassium (2-methoxynaphth-1-yl)trifluoroborate as a stable, solid product. This method is analogous to the documented synthesis of potassium 1-naphthyltrifluoroborate from 1-naphthaleneboronic acid. orgsyn.org
Potassium (trifluoromethyl)trimethoxyborate, with the formula K[CF₃B(OMe)₃], is a useful reagent in its own right and a precursor to other organoboron compounds. researchgate.nettcichemicals.com An effective synthesis involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (often referred to as Ruppert's reagent) with trimethoxyborane in the presence of one equivalent of potassium fluoride. researchgate.net This reaction forms the potassium trimethoxy(trifluoromethyl)borate "ate" complex. acs.orgresearchgate.net This intermediate can then be converted to potassium (trifluoromethyl)trifluoroborate by treatment with aqueous hydrogen fluoride. acs.orgresearchgate.net
Other Substituted Aryltrifluoroborates
The synthesis of potassium aryltrifluoroborates is a well-established area of organic chemistry, offering stable and versatile alternatives to the more sensitive boronic acids. nih.gov A primary and widely adopted method involves the conversion of pre-existing arylboronic acids or their esters into the corresponding trifluoroborate salts. This transformation is typically achieved by treating the arylboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). acs.orgacs.orgorgsyn.org This method is valued for its simplicity and high yield.
More advanced, one-pot synthetic strategies have been developed to streamline the process, avoiding the need to isolate boronic acid intermediates. One prominent method is the iridium-catalyzed borylation of arenes. acs.orgberkeley.eduorganic-chemistry.org In this approach, an aromatic compound is directly borylated using a boron reagent like bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst. The resulting boronic ester is not isolated but is subsequently treated with KHF₂ to yield the final potassium aryltrifluoroborate. acs.orgberkeley.eduorganic-chemistry.orgacs.org This methodology is notable for its functional group tolerance and allows for the synthesis of a diverse range of substituted aryltrifluoroborates. organic-chemistry.org
Alternative catalytic systems have also been employed. Palladium-catalyzed reactions, for instance, can convert aryl chlorides into arylboronic acids using tetrahydroxydiboron, which are then converted in situ to the more stable trifluoroborate derivatives. organic-chemistry.org Similarly, nickel-catalyzed Miyaura borylation of aryl halides and pseudohalides provides another effective route to these compounds at room temperature. organic-chemistry.org These methods expand the toolkit available to chemists for accessing a wide array of substituted aryltrifluoroborates for further use in synthetic applications like cross-coupling reactions. orgsyn.orgorganic-chemistry.org
Spectroscopic Characterization Techniques (Excluding Basic Compound Identification Data)
The structural elucidation and confirmation of this compound and related compounds rely heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools that provide detailed information about the molecular framework, bonding, and electronic properties of these organoboron salts. nih.govconicet.gov.ar
NMR Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is the most powerful tool for the structural analysis of potassium aryltrifluoroborates in solution. Spectra are commonly recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov
¹H NMR Spectroscopy provides information on the proton environment. For this compound, the spectrum displays characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of both the methoxy substituent and the trifluoroborate group.
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.5 |
| Methoxy (OCH₃) Protons | ~3.8 |
Note: Specific multiplicity and coupling constants depend on the spectrometer and conditions. Data is representative.
¹³C NMR Spectroscopy reveals the carbon skeleton of the molecule. The carbon atom directly bonded to the boron ([C]-BF₃) is a key diagnostic signal, though it may be broadened due to quadrupolar relaxation effects of the adjacent boron atom. nih.gov
| Carbon Assignment | Chemical Shift (ppm) |
| C-O (Aromatic) | ~160 |
| C-B (Aromatic) | Not always observed |
| Aromatic Carbons | 110 - 135 |
| Methoxy (OCH₃) Carbon | ~55.5 |
Note: Data is representative for a 2-methoxyphenyl substituted system.
¹¹B NMR Spectroscopy is specific for the boron nucleus and is highly informative for organoboron compounds. For tetracoordinate potassium organotrifluoroborates, the boron atom is coupled to three fluorine atoms, resulting in a characteristic quartet in the ¹¹B NMR spectrum due to ¹J(B-F) coupling. nih.gov The chemical shift is typically found in a range that confirms the tetracoordinate state of the boron atom. The spectrum is usually referenced externally using BF₃·Et₂O. nih.gov
IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. The most prominent features are the strong absorptions corresponding to the B-F bonds, along with vibrations from the substituted aromatic ring.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methoxy) | 2830 - 2980 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1610 | Strong-Medium |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| B-F Stretch | 950 - 1100 | Very Strong |
Note: Data is representative and based on characteristic absorption regions for the functional groups present.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions originating from π → π* transitions in the substituted benzene (B151609) ring. researchgate.net The presence of the methoxy group (an auxochrome) and the trifluoroborate substituent influences the position and intensity of the absorption maxima (λ_max). Typically, substituted benzenes show strong absorption in the UV region between 200 and 300 nm. researchgate.netresearchgate.net The analysis of the electronic spectrum can also be used in computational studies to evaluate the HOMO-LUMO gap, which relates to the chemical reactivity of the compound. conicet.gov.ar For analogous compounds like 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, the maximum absorption occurs around 342 nm, attributed to n-π* and π-π* transitions in the aromatic system. researchgate.net
Cross Coupling Reactions and Carbon Carbon Bond Formation
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for creating carbon-carbon bonds. nih.gov Potassium organotrifluoroborates, including the 2-methoxyphenyl variant, have gained prominence as effective coupling partners in these reactions. nih.gov These tetracoordinate boron species are noted for their stability, being nonhygroscopic, air-stable, and easy to handle. organic-chemistry.org A key advantage over their boronic acid counterparts is their reduced tendency to undergo protodeboronation during the reaction, which allows for the use of near stoichiometric amounts of the nucleophile. nih.gov
The palladium-catalyzed Suzuki-Miyaura coupling is the most widely utilized application for organoboron compounds. nih.gov Potassium (2-methoxyphenyl)trifluoroborate and related organotrifluoroborates have proven to be highly effective nucleophiles in these transformations, reacting with a wide array of electrophilic partners. nih.govorganic-chemistry.org
The success of the Suzuki-Miyaura coupling of potassium organotrifluoroborates is highly dependent on the selection of an appropriate catalytic system, which includes a palladium source and a supporting ligand. Research has shown that specific combinations of catalysts and ligands are effective for coupling various trifluoroborate salts with aryl and heteroaryl halides.
For the coupling of potassium β-trifluoroborato amides with aryl chlorides like 2-chloroanisole, a system composed of 5 mol % Palladium(II) acetate (B1210297) (Pd(OAc)₂) and 10 mol % of the electron-rich, bulky monophosphine ligand RuPhos has been successfully employed. nih.gov Similarly, optimized conditions for coupling potassium trifluoroboratohomoenolates with a range of electrophiles have been identified as Pd(OAc)₂, RuPhos, and potassium carbonate (K₂CO₃) in a toluene/water solvent system. organic-chemistry.org
Extensive screening for the cross-coupling of heteroaryltrifluoroborates identified a highly effective system consisting of 1 mol % Pd(OAc)₂ and 2 mol % RuPhos with sodium carbonate (Na₂CO₃) as the base in ethanol (B145695) at 85 °C. nih.gov Other work has highlighted catalyst systems developed by Buchwald and coworkers, which utilize palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) or Pd(OAc)₂ in combination with sterically bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos. nih.gov For instance, the coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl chlorides was optimized using 5 mol % of Pd(OAc)₂ with 10 mol % of either SPhos or XPhos. nih.gov The S-Phos ligand has also been noted for its effectiveness in the coupling of potassium aryl trifluoroborates with aryl chlorides. nih.gov
Table 1: Optimized Catalytic Systems for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
| Organotrifluoroborate Type | Electrophile | Palladium Source | Ligand | Base | Solvent | Yield | Citation |
| β-Trifluoroborato Amides | Aryl Chlorides | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | Good to Very Good | nih.gov |
| Trifluoroboratohomoenolates | Aryl/Alkenyl Halides | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | Efficient | organic-chemistry.org |
| Heteroaryltrifluoroborates | Aryl Halides | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | Good to Excellent | nih.gov |
| Boc-aminomethyltrifluoroborate | Aryl Chlorides | Pd(OAc)₂ | SPhos/XPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | nih.gov |
| Aryltrifluoroborates | Aryl Chlorides | Not Specified | S-Phos | Not Specified | Not Specified | Good to Excellent | nih.gov |
This compound and its analogues demonstrate broad applicability by successfully coupling with a diverse range of electrophiles. These include aryl chlorides, bromides, iodides, and triflates, encompassing both electron-rich and electron-poor systems.
The coupling reactions are effective with various aryl chlorides, including both electron-poor and electron-rich derivatives, as well as heteroaryl chlorides. nih.gov Studies have shown efficient coupling of potassium trifluoroboratohomoenolates with electron-rich and -poor aryl bromides and chlorides, in addition to heteroaryl and alkenyl bromides. organic-chemistry.org The scope extends to aryl triflates, as demonstrated in the coupling of potassium alkenyltrifluoroborates. organic-chemistry.org
Aryl chlorides, which are often more economical and readily available than other halides, are viable substrates. nih.govnih.gov For example, furan-2-yltrifluoroborate couples efficiently with a variety of aryl chlorides, including those with electron-donating, electron-withdrawing, and sterically hindering groups. scispace.com The utility of these reactions is further highlighted by the successful coupling of aryl- and heteroaryltrifluoroborates with aryl and heteroaryl bromides and chlorides, often under low palladium catalyst loading. nih.gov
Table 2: Scope of Electrophiles in Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
| Organotrifluoroborate Type | Electrophile Class | Specific Examples | Catalyst System | Citation |
| β-Trifluoroborato Amides | Aryl & Heteroaryl Chlorides | 2-Chloroanisole | Pd(OAc)₂/RuPhos | nih.gov |
| Trifluoroboratohomoenolates | Aryl & Heteroaryl Halides | Electron-rich/poor aryl bromides & chlorides | Pd(OAc)₂/RuPhos | organic-chemistry.org |
| Furan-2-yltrifluoroborate | Aryl Halides & Triflates | Aryl bromides, chlorides, iodides, triflates | Pd(OAc)₂/RuPhos | nih.govscispace.com |
| Alkenyltrifluoroborates | Aryl & Heteroaryl Halides & Triflates | Aryl bromides, triflates (chlorides less successful) | PdCl₂(dppf) | organic-chemistry.org |
| Aryltrifluoroborates | Aryl & Heteroaryl Halides | Aryl/heteroaryl bromides & chlorides | PdCl₂(dppf) | nih.gov |
A significant advantage of using potassium organotrifluoroborates in Suzuki-Miyaura couplings is the high degree of functional group tolerance under the optimized reaction conditions. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
The reactions are compatible with a wide array of sensitive functional groups. nih.gov Specifically, moieties such as nitriles, aldehydes, ketones, and esters remain intact during the coupling process. organic-chemistry.orgnih.gov Notably, even nitro groups, which are often susceptible to reduction under palladium catalysis, are well-tolerated in these reactions. organic-chemistry.orgnih.gov This broad compatibility is crucial for the late-stage functionalization of complex molecules. Further expanding the scope, unprotected indoles have also been shown to be effective coupling partners. nih.gov In some systems, base-sensitive groups, including phenolic and carboxylic acid functionalities, are also compatible. researchgate.net
The concepts of regioselectivity and stereospecificity are critical in controlling the outcome of chemical reactions. In the context of the Suzuki-Miyaura coupling involving potassium organotrifluoroborates, these principles dictate the specific location and three-dimensional arrangement of the newly formed bond.
Stereospecificity has been clearly demonstrated in reactions involving chiral or geometrically defined reagents. For instance, when enantiomerically enriched potassium β-trifluoroboratoamides are used, their diastereomeric ratios are preserved throughout the coupling reaction, indicating a stereospecific process. nih.gov Similarly, the coupling of potassium aryltrifluoroborates with stereodefined alkenyl bromides proceeds stereospecifically, yielding the corresponding styrene (B11656) derivatives with retention of the alkene geometry. organic-chemistry.org
Regioselectivity, or site-selectivity, becomes particularly important when using polyhalogenated electrophiles. The inherent electronic and steric properties of the substrate and the organotrifluoroborate, along with the catalytic system, determine which halide is preferentially substituted. rsc.org Studies on polyhalogenated pyridines, for example, reveal that the substitution pattern can be controlled, allowing for the selective arylation at a specific position. nih.gov
The presence of substituents at the ortho position of the arylboron reagent, such as the methoxy (B1213986) group in this compound, can exert a significant influence on the regioselectivity of the Suzuki-Miyaura reaction, particularly with polyhalogenated substrates.
Detailed studies on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, including the 2-methoxyphenyl derivative, have shown a distinct regio- and atropselective outcome. nih.govresearchgate.net The reaction proceeds in a stepwise manner, and the ortho-substituent on the boronic acid influences the order of substitution on the tribrominated pyridine (B92270) ring. nih.govbeilstein-journals.org This selectivity allows for a controlled, stepwise arylation, providing access to specific mono-, di-, or tri-arylated pyridine derivatives. researchgate.net The steric and electronic effects of the ortho-methoxy group are key factors in directing the palladium catalyst to a specific bromine atom on the electrophile, thereby controlling the site of the carbon-carbon bond formation. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling
Homocoupling Reactions and Their Mitigation
In the context of cross-coupling reactions, such as the Suzuki-Miyaura reaction, a common side reaction is the homocoupling of the organoboron reagent, which leads to the formation of a symmetrical biaryl byproduct. Potassium organotrifluoroborates, including the (2-methoxyphenyl) derivative, offer a significant advantage over their boronic acid counterparts in minimizing this undesired process. capes.gov.brnih.govbeilstein-journals.org
The tetracoordinate nature of the boron atom in trifluoroborate salts imparts greater stability and renders them less susceptible to protodeboronation and subsequent homocoupling under typical reaction conditions. capes.gov.brnih.govbeilstein-journals.org This stability means that near-stoichiometric amounts of the trifluoroborate reagent can often be used, improving atom economy and simplifying purification. capes.gov.brnih.gov The formation of the active palladium(0) catalyst from a palladium(II) precursor can sometimes consume the organoboron reagent, leading to homocoupling. However, with potassium organotrifluoroborates, it has been proposed that a fluoride-catalyzed reduction of Pd(II) can occur, which avoids the consumption of the organoboron reagent in this activation step, thereby suppressing the formation of the homocoupled product. organic-chemistry.org
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysis provides a cost-effective and efficient alternative to palladium for certain cross-coupling reactions involving this compound.
An important application of this compound is in the synthesis of unsymmetrical diaryl tellurides. A copper-catalyzed cross-coupling reaction between diaryl ditellurides and potassium aryltrifluoroborate salts provides a direct route to these valuable compounds. capes.gov.brcapes.gov.brrsc.orged.ac.uk The reaction is typically carried out using a catalytic amount of a copper(II) salt, such as copper(II) acetate, in the presence of a bipyridine ligand. capes.gov.br
The reaction demonstrates broad functional group tolerance, with aryltrifluoroborates bearing both electron-donating and electron-withdrawing groups participating effectively. capes.gov.brcapes.gov.br For aryltrifluoroborates with electron-donating groups, such as the 2-methoxy substituent, the reactions generally proceed in good to excellent yields. capes.gov.br This method represents a significant advancement for creating unsymmetrical diaryl tellurides, which are otherwise challenging to synthesize. capes.gov.brnih.govnih.gov
Table 1: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Tellurides
This table summarizes the general conditions for the copper-catalyzed cross-coupling of a diaryl ditelluride with a potassium aryltrifluoroborate salt.
| Entry | Diaryl Ditelluride | Aryltrifluoroborate | Catalyst System | Solvent | Yield (%) |
| 1 | Di-(p-tolyl) ditelluride | Potassium p-methoxyphenyltrifluoroborate | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O | 90 |
| 2 | Diphenyl ditelluride | Potassium p-methoxyphenyltrifluoroborate | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O | 94 |
While direct copper-catalyzed trifluoromethylation of this compound is not extensively documented, related transformations involving other organoboron species are well-established. uniurb.ityoutube.com More relevantly, studies have shown the copper-mediated radical trifluoromethylation of various unsaturated potassium organotrifluoroborates.
This process utilizes the Langlois reagent (NaSO₂CF₃) in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP) and a copper(I) salt. The reaction proceeds under mild conditions and is applicable to a range of aryltrifluoroborates, providing access to trifluoromethylated arenes. capes.gov.br The use of the more stable trifluoroborate salts can be advantageous over boronic acids, which may be prone to protodeboronation under similar conditions.
Table 2: Copper-Mediated Trifluoromethylation of Potassium Aryltrifluoroborates
This table outlines the general conditions for the radical trifluoromethylation of potassium aryltrifluoroborates.
| Entry | Substrate | CF₃ Source | Catalyst/Reagents | Solvent | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | NaSO₂CF₃ | CuCl, TBHP | CH₂Cl₂/MeOH/H₂O | 61 |
| 2 | Potassium (4-fluorophenyl)trifluoroborate | NaSO₂CF₃ | CuCl, TBHP | CH₂Cl₂/MeOH/H₂O | 73 |
Rhodium-Catalyzed Transformations
Rhodium catalysts enable unique transformations of this compound, particularly in arylation and conjugate addition reactions.
The direct rhodium-catalyzed arylation of quinones using this compound is a specialized transformation. While rhodium-catalyzed C-H functionalization is a known method for modifying quinones, the specific use of aryltrifluoroborates as the coupling partner is less common than other arylating agents like aryldiazonium salts. The Hayashi-Miyaura reaction, a rhodium-catalyzed 1,4-addition of organoboron reagents, typically targets α,β-unsaturated carbonyl compounds, and its application to quinones is a more nuanced area of research.
A significant application of this compound is its participation in rhodium-catalyzed enantioselective conjugate additions to α,β-unsaturated enones. uniurb.it This reaction, often referred to as a Hayashi-Miyaura-type reaction, allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the enone.
The reaction is typically catalyzed by a cationic rhodium(I) complex paired with a chiral phosphine ligand, such as BINAP or a phosphoramidite. uniurb.it Potassium aryltrifluoroborates, including those with electron-donating groups like the 2-methoxy substituent, have proven to be effective nucleophiles in these transformations, leading to high conversions and excellent enantioselectivities. The stability of the trifluoroborate salts is again an advantage, allowing the reaction to proceed cleanly.
Table 3: Rhodium-Catalyzed Enantioselective Conjugate Addition to Cyclohexenone
This table presents representative results for the asymmetric conjugate addition of potassium aryltrifluoroborates to 2-cyclohexenone.
| Entry | Aryltrifluoroborate | Catalyst System | Enantiomeric Excess (ee %) |
| 1 | Potassium phenyltrifluoroborate | [Rh(cod)₂]BF₄ / (R)-BINAP | 97 |
| 2 | Potassium (4-methoxyphenyl)trifluoroborate | [Rh(cod)₂]BF₄ / (R)-BINAP | 98 |
| 3 | This compound | [Rh(cod)₂]BF₄ / Chiral Phosphoramidite | >99 |
Synthesis of Alanine (B10760859) Derivatives
The synthesis of non-natural amino acids, such as β-arylated alanine derivatives, is a key strategy in medicinal chemistry for creating novel peptides and pharmacologically active molecules. One established method involves the palladium-catalyzed arylation of the β-methyl group of an alanine precursor. rsc.org While direct examples specifying this compound for this exact transformation are not detailed in the reviewed literature, the general synthetic strategy relies on the Suzuki-Miyaura cross-coupling reaction. In this context, potassium aryltrifluoroborates serve as highly effective nucleophilic partners for coupling with electrophilic alanine precursors. sigmaaldrich.comnih.gov
The general approach involves coupling an aryl halide or triflate with a suitably protected and functionalized alanine derivative. rsc.org The use of potassium aryltrifluoroborates like this compound is advantageous due to their high functional group tolerance and stability. sigmaaldrich.comchemrxiv.org This allows for the introduction of the 2-methoxyphenyl group onto the alanine backbone under conditions that preserve the chiral integrity and protecting groups of the amino acid starting material.
Allylation and Crotylation Reactions
While this compound is an aryltrifluoroborate used for arylation reactions, the broader class of potassium organotrifluoroborates includes reagents for other important C-C bond formations, such as allylation and crotylation. These reactions typically employ potassium allyltrifluoroborate or potassium crotyltrifluoroborate to react with carbonyl compounds, forming valuable homoallylic alcohol products. acs.orgorganic-chemistry.org These reagents share the same stability and ease of handling as their aryl counterparts. mdpi.com
Allylation of Aldehydes
The addition of an allyl group to an aldehyde is a fundamental transformation that yields homoallylic alcohols. Potassium allyltrifluoroborate has been established as an effective reagent for this purpose. mdpi.com The reaction proceeds efficiently with a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated variants, to produce the corresponding homoallylic alcohols in high yields, often without the need for complex purification steps. acs.orgnih.gov
Catalysis in Aqueous Media (e.g., 18-Crown-6)
A significant advancement in the utility of potassium organotrifluoroborates is the development of reaction protocols in environmentally benign solvents like water. The allylation of aldehydes with potassium allyltrifluoroborate can be effectively catalyzed by 18-crown-6 (B118740) in a biphasic water-dichloromethane medium. mdpi.comnih.gov The crown ether acts as a phase-transfer catalyst, solubilizing the potassium salt in the organic phase where the reaction with the aldehyde occurs. mdpi.com This method is notable for its mild conditions, proceeding at room temperature and open to the atmosphere, which simplifies the experimental setup. mdpi.comnih.gov The use of 18-crown-6 significantly accelerates the reaction, providing high yields in short timeframes. mdpi.com
Functional Group Tolerance in Allylation
A key advantage of using potassium allyltrifluoroborate, particularly in the 18-crown-6 catalyzed system, is its broad functional group tolerance. mdpi.com The reaction is compatible with aldehydes bearing both electron-donating and electron-withdrawing groups, such as nitro, cyano, ester, and methoxy functionalities. mdpi.comnih.gov This chemoselectivity allows for the allylation of complex and polyfunctionalized molecules without the need for extensive use of protecting groups. mdpi.com
| Aldehyde Substrate | Product | Yield (%) |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 98 |
| 4-Cyanobenzaldehyde | 1-(4-Cyanophenyl)but-3-en-1-ol | 98 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 96 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 95 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 97 |
| Cinnamaldehyde | 1-Phenylpenta-1,4-dien-3-ol | 95 |
Table 1: Allylation of various aldehydes with potassium allyltrifluoroborate catalyzed by 18-crown-6 in a CH₂Cl₂/H₂O system. Data sourced from Molecules (2012), 17(12), 14099-14110. mdpi.com
Furthermore, the geometry of the reagent is preserved in the product. The use of potassium (E)-crotyltrifluoroborate selectively yields the anti-homoallylic alcohol, while the (Z)-crotyltrifluoroborate provides the syn-product with excellent diastereoselectivity (dr ≥ 98:2). acs.orgnih.gov
Metal-Free Carbon-Carbon Bond Formations
While many applications of organotrifluoroborates involve transition metal catalysis, there is growing interest in developing metal-free transformations. rsc.org These methods avoid the cost and potential toxicity associated with metal catalysts. Potassium aryltrifluoroborates, including electron-rich variants like this compound, can participate in such reactions. rsc.orgrsc.org
Ring-Opening of Epoxides with Potassium Trifluoroborates
An important metal-free reaction is the ring-opening of epoxides. Research has shown that potassium aryl- and alkenyltrifluoroborates can act as nucleophiles to open epoxide rings in the presence of trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.orgrsc.org This reaction provides a direct route to 2-arylethanols or homoallylic alcohols. rsc.org The process is highly regioselective, with the nucleophile attacking the β-position of glycidic epoxides. rsc.orgresearchgate.net
The reaction tolerates both electron-rich and electron-poor aryltrifluoroborates. rsc.orgrsc.org For instance, the reaction of methyl (2R,3R)-3-phenyloxirane-2-carboxylate with various potassium aryltrifluoroborates proceeds smoothly. The reaction is also stereospecific, affording a single diastereomer with retention of configuration at the reacting carbon center of the epoxide. rsc.org
| Potassium Aryltrifluoroborate | Epoxide Substrate | Product Yield (%) |
| Potassium Phenyltrifluoroborate | Methyl (2R,3R)-3-phenyloxirane-2-carboxylate | 78 |
| Potassium (4-Methoxyphenyl)trifluoroborate | Methyl (2R,3R)-3-phenyloxirane-2-carboxylate | 82 |
| Potassium (4-Chlorophenyl)trifluoroborate | Methyl (2R,3R)-3-phenyloxirane-2-carboxylate | 71 |
| Potassium (E)-Styrenyltrifluoroborate | Methyl (2R,3R)-3-phenyloxirane-2-carboxylate | 79 |
Table 2: Metal-free ring-opening of an epoxide with various potassium organotrifluoroborates promoted by trifluoroacetic anhydride. Data sourced from Chemical Communications (2014), 50, 454-456. rsc.orgrsc.org
C-H Alkylation and Arylation of Organic Molecules
Beyond traditional cross-coupling reactions with organic halides, potassium organotrifluoroborates serve as effective radical precursors for the direct C-H functionalization of organic molecules. nih.gov Under oxidative conditions, the carbon-boron bond can be cleaved to generate radical intermediates capable of adding to activated aromatic systems, providing a powerful method for C-H alkylation and arylation. nih.govnih.gov
Radical C-H Alkylation of BODIPY Dyes
A significant application of this radical-based strategy is the C-H alkylation of boron-dipyrromethene (BODIPY) dyes. A one-step synthetic procedure has been developed for the radical C-H alkylation of the BODIPY core using potassium alkyltrifluoroborates or boronic acids as the radical source. nih.gov This method facilitates the synthesis of mono-, di-, tri-, and tetra-alkylated fluorophores in good to excellent yields across a broad range of organoboron compounds. nih.gov The introduction of multiple bulky alkyl groups onto the BODIPY core using this protocol has been shown to create solid-state emissive dyes. nih.gov The reaction is typically initiated by an oxidant that generates alkyl radicals from the corresponding potassium alkyltrifluoroborate salt. nih.govresearchgate.net
The table below illustrates the scope of this transformation with various potassium alkyltrifluoroborates on a model BODIPY dye.
| Alkyl Group Source (Potassium Alkyltrifluoroborate) | Product | Yield (%) | Reference |
|---|---|---|---|
| Potassium Cyclopentyltrifluoroborate | 3,5-Dicyclopentyl-BODIPY | 85 | nih.gov |
| Potassium Cyclohexyltrifluoroborate | 3,5-Dicyclohexyl-BODIPY | 88 | nih.gov |
| Potassium n-Butyltrifluoroborate | 3,5-Di-n-butyl-BODIPY | 75 | nih.gov |
| Potassium t-Butyltrifluoroborate | 3,5-Di-t-butyl-BODIPY | 95 | nih.gov |
Radical C-H Arylation using Aryldiazonium Salts and Diaryl-iodonium Salts
The direct C-H arylation of heterocycles can also be achieved using aryl radical precursors other than organotrifluoroborates. Aryldiazonium salts and diaryliodonium salts are highly effective reagents for generating aryl radicals under mild conditions, often catalyzed by visible light photoredox catalysts. researchgate.netresearchgate.netdntb.gov.ua
For instance, a visible-light-mediated C-3 arylation of quinoxalin-2(1H)-ones with aryldiazonium tetrafluoroborates has been developed. researchgate.netdntb.gov.ua This reaction proceeds using an inexpensive organic dye like eosin (B541160) Y as the photocatalyst, without the need for additional metals or oxidants. researchgate.netdntb.gov.ua Similarly, the radical C-H arylation of the BODIPY core has been successfully accomplished using aryldiazonium salts in the presence of ferrocene, leading to brightly fluorescent, red-shifted dyes. nih.gov Diaryl-iodonium salts have also been employed as aryl radical sources for the functionalization of various heterocycles and in photoredox-catalyzed sulfonylation reactions. researchgate.netnih.gov
Potassium aryltrifluoroborates, such as this compound, represent an alternative and complementary class of reagents for these C-H arylation reactions, functioning as aryl radical precursors under different, typically oxidative, conditions. researchgate.net The choice of arylating agent often depends on the specific substrate and desired functional group tolerance.
The table below presents selected examples of the C-H arylation of 1-methylquinoxalin-2(1H)-one using various aryldiazonium salts under photoredox catalysis.
| Aryldiazonium Tetrafluoroborate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzenediazonium Tetrafluoroborate | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 85 | researchgate.net |
| 4-Methoxybenzenediazonium Tetrafluoroborate | 3-(4-Methoxyphenyl)-1-methylquinoxalin-2(1H)-one | 91 | researchgate.net |
| 4-Chlorobenzenediazonium Tetrafluoroborate | 3-(4-Chlorophenyl)-1-methylquinoxalin-2(1H)-one | 88 | researchgate.net |
| 4-Nitrobenzenediazonium Tetrafluoroborate | 1-Methyl-3-(4-nitrophenyl)quinoxalin-2(1H)-one | 76 | researchgate.net |
Mechanistic Investigations and Computational Studies
Proposed Reaction Mechanisms for Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. upenn.edunih.gov Potassium organotrifluoroborates, including Potassium (2-Methoxyphenyl)trifluoroborate, have gained significant interest as coupling partners due to their stability and reduced susceptibility to protodeboronation compared to their boronic acid counterparts. upenn.edunih.govacs.org The mechanism of cross-coupling reactions involving these reagents is complex and has been the subject of extensive investigation.
The catalytic cycle of the Suzuki-Miyaura reaction fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. For organotrifluoroborates, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often considered a critical and sometimes rate-limiting step. nih.gov This process is more challenging for certain organic moieties, and overcoming this hurdle is key to successful coupling. nih.gov
The choice of ligands and bases plays a crucial role in modulating the reactivity and selectivity of the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov Ligands, typically electron-rich phosphines, coordinate to the palladium center and influence its electronic and steric properties. acs.orgnih.gov This, in turn, affects the rates of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For instance, sterically bulky and electron-rich ligands can promote the oxidative addition of aryl chlorides and stabilize the catalytic species. acs.org The selection of an appropriate ligand is often critical for achieving high catalytic activity, especially when using less reactive coupling partners. nih.gov
Bases are essential for the activation of the organoboron reagent. acs.orgnih.govresearchgate.net In the case of organotrifluoroborates, the base is believed to facilitate the formation of a more reactive boronate species, which then participates in the transmetalation step. acs.orgnih.govresearchgate.net Computational studies suggest that the primary role of the base is to react with the organoboron compound rather than the palladium complex. acs.orgnih.gov The nature and strength of the base can significantly impact the reaction rate and yield. acs.orgmdpi.com Common bases used in these reactions include carbonates, phosphates, and hydroxides. acs.orgacs.orgmdpi.com The interplay between the ligand, base, and solvent system is complex and requires careful optimization to achieve the desired outcome for a specific cross-coupling reaction. mdpi.comorganic-chemistry.org
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organometallic reactions, including the Suzuki-Miyaura cross-coupling. mdpi.comrsc.orgrsc.org These theoretical approaches provide valuable insights into reaction pathways, transition state structures, and the factors governing selectivity.
DFT calculations allow for the detailed mapping of the potential energy surface of a reaction, identifying the structures of intermediates and the energies of transition states along the reaction coordinate. acs.orgnih.govrsc.org This has been instrumental in refining our understanding of the Suzuki-Miyaura catalytic cycle. For example, computational studies have helped to clarify the role of the base, suggesting that it preferentially interacts with the organoboronic acid to form a boronate species, which is the active transmetalating agent. acs.orgnih.gov Furthermore, calculations can predict the relative energies of different potential pathways, helping to determine the most likely reaction mechanism. rsc.orgrsc.org By analyzing the geometry and electronic structure of transition states, researchers can gain a deeper understanding of the factors that control the rate of each elementary step in the catalytic cycle. nih.govnih.gov
Computational methods have proven to be powerful in predicting the outcomes of reactions where multiple products are possible. rsc.orgchemrxiv.org In the context of cross-coupling reactions, this includes predicting regioselectivity (which of several possible sites on a molecule will react) and stereoselectivity (the preferential formation of one stereoisomer over another). nih.govrsc.org For substrates with multiple potential coupling sites, computational models can assess the relative activation barriers for reaction at each site, thereby predicting the major product. rsc.org This is particularly valuable in the synthesis of complex molecules where controlling regioselectivity is crucial. rsc.orgchemrxiv.org Similarly, for asymmetric reactions, computational studies can elucidate the origins of enantioselectivity by analyzing the transition states leading to different stereoisomers. nih.gov These predictions can guide the rational design of catalysts and reaction conditions to achieve high levels of selectivity. nih.govrsc.org
While not a primary pathway in standard Suzuki-Miyaura cross-coupling reactions, the potential for migration of groups on the boron atom is a phenomenon that can be investigated using computational methods. researchgate.net Computational studies can model the transition states for such migration processes and determine the associated energy barriers. researchgate.net These investigations can help to understand and predict the relative migratory aptitudes of different organic groups attached to the boron center. researchgate.net For instance, ab initio and DFT calculations have been used to study halomethyllithium-induced migration reactions, providing insights into the feasibility of a two-step mechanism involving the formation of a boron "ate" complex followed by the migration of a group from boron to carbon. researchgate.net Such studies contribute to a more fundamental understanding of the reactivity of organoboron compounds. researchgate.netmdpi.com
Interactive Data Table of Research Findings
Analysis of Crystal Structures and Intermolecular Interactions in Solid State
In the solid state, the structure is characterized by an ionic lattice composed of potassium cations (K⁺) and (methoxyphenyl)trifluoroborate anions ([CH₃OC₆H₄BF₃]⁻). The boron atom adopts a tetrahedral geometry, bonded to three fluorine atoms and one carbon atom from the methoxyphenyl group. researchgate.net One of the B-F bonds is typically observed to be longer than the other two, which can be attributed to the different modes of interaction with the surrounding potassium ions. researchgate.net
The potassium ion is coordinated by multiple fluorine atoms from the surrounding trifluoroborate anions. In the case of the 4-methoxy isomer, the K⁺ ion is coordinated by eight fluorine atoms, resulting in an irregular KF₈ coordination polyhedron. researchgate.net This coordination involves one tridentate, one bidentate, and three monodentate BF₃⁻ groups. researchgate.net The coordination geometry is highly asymmetric, with the potassium ion being significantly displaced from the geometric centroid of the fluorine atoms. researchgate.net
Table 1: Crystallographic Data for the Analogous Potassium trifluorido(4-methoxyphenyl)borate
| Parameter | Value |
| Empirical Formula | C₇H₇BF₃KO |
| Formula Weight | 214.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4281 (2) |
| b (Å) | 10.9935 (3) |
| c (Å) | 10.0898 (3) |
| β (°) | 104.208 (1) |
| Volume (ų) | 797.94 (4) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.782 |
Data sourced from a study on the 4-methoxy isomer, presented here as a close structural analog. researchgate.net
Kinetic Studies and Reaction Rate Analysis
This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The kinetics of this reaction are complex and influenced by several factors, including the nature of the catalyst, the base, and the solvent system employed.
The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves a catalytic cycle with a palladium complex. The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organotrifluoroborate, in the presence of a base, transfers its organic group (2-methoxyphenyl) to the palladium center. This is often the rate-determining step. The base is crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation.
Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.
Table 2: Factors Influencing the Reaction Rate of Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
| Factor | Influence on Reaction Rate | Research Findings |
| Palladium Catalyst | The ligand on the palladium catalyst affects the rates of both oxidative addition and reductive elimination. | Different palladium precursors and ligands can be employed to optimize the reaction. For instance, palladium acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand is a common choice. organic-chemistry.org |
| Base | The base is critical for the hydrolysis of the trifluoroborate to the boronic acid, which is necessary for transmetalation. The strength and nature of the base can influence the rate of this hydrolysis. | Carbonate bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), are frequently used. The choice of base can be critical for achieving good yields. nih.gov |
| Solvent | The solvent system, often a mixture of an organic solvent and water, affects the solubility of the reactants and the rate of the reaction. | An increased amount of water in the reaction mixture can sometimes increase the rate of cross-coupling relative to competing side reactions like protodeboronation. nih.gov Common solvent systems include THF/water and toluene/water. organic-chemistry.orgnih.gov |
While specific rate constants and reaction orders for the Suzuki-Miyaura coupling of this compound are not extensively documented, the general principles derived from studies of related organotrifluoroborates provide a robust framework for understanding and optimizing its reactivity. The interplay between the catalyst system, base, and solvent is crucial in controlling the kinetics and achieving efficient C-C bond formation.
Advanced Applications and Emerging Research Areas
Integration in Complex Molecule Synthesis
Potassium organotrifluoroborates are recognized for their stability, precise stoichiometry, and compatibility with a wide range of functional groups, making them superior alternatives to boronic acids in many synthetic protocols. nih.gov Their enhanced stability and, in some cases, improved reactivity have made them exceptional reagents for challenging chemical transformations. nih.gov
A significant application of potassium (2-methoxyphenyl)trifluoroborate is demonstrated in the total synthesis of the dimeric diketopiperazine alkaloids (+)-Naseseazines A and B. mit.edu The synthesis employed a highly regioselective Friedel–Crafts-based coupling strategy to unite advanced diketopiperazine structures in a convergent manner. mit.edu
In this synthetic route, this compound served as the nucleophilic partner. However, research indicated that the presence of the ortho-methoxy substituent moderately eroded the regioselectivity of the addition. The reaction yielded a 2.7:1 mixture of the desired product and its regioisomer, a result attributed to the steric influence of the ortho-substituent in the transition state during the formation of a quaternary stereocenter. mit.edu This outcome highlights a key consideration when employing ortho-substituted aryltrifluoroborates in sterically demanding coupling reactions.
Table 1: Regioselectivity in the Synthesis of Naseseazine Precursors
| Aryltrifluoroborate | Product Ratio (Regioisomers) | Reference |
|---|---|---|
| ortho-Tolyltrifluoroborate | 3.5:1 | mit.edu |
| This compound | 2.7:1 | mit.edu |
Potassium aryltrifluoroborates are valuable tools in the synthesis of biologically active molecules, largely due to their utility in Suzuki-Miyaura cross-coupling reactions. nih.gov These reagents provide a stable and convenient platform for creating carbon-carbon bonds, a fundamental step in building the scaffolds of many drug candidates. The class of 2-arylpyrrolidines, which are common motifs in bioactive compounds, can be synthesized using potassium aminoethyltrifluoroborates in copper-catalyzed reactions, showcasing the broader utility of functionalized trifluoroborates in medicinal chemistry. researchgate.net
While specific examples detailing the use of this compound for other drug candidates are not broadly documented, its role as a stable source of the 2-methoxyphenyl nucleophile makes it an important reagent for incorporating this common structural motif into potential therapeutics. The stability of potassium trifluoroborate salts allows for their use in late-stage functionalization, a critical strategy in modern drug discovery. nih.gov
Research has established a method for synthesizing novel α-trifluoromethylated alkylborons using potassium organotrifluoroborates as stable and reliable starting materials. nih.gov The process involves the reaction of an organotrifluoroborate with 2,2,2-trifluorodiazoethane. The resulting α-trifluoromethylated trifluoroborates are valuable as they are indefinitely stable. nih.gov
This transformation has an extremely broad substrate scope, accommodating a wide variety of aryltrifluoroborates. nih.gov The crude products from this reaction can be effectively converted to the more stable tetracoordinate potassium trifluoroborates by quenching with potassium hydrogen difluoride (KHF₂), which simplifies purification to hot acetone (B3395972) extraction and recrystallization, avoiding the need for column chromatography. nih.gov Given this broad scope, this compound is a suitable substrate for preparing the corresponding α-trifluoromethylated benzyltrifluoroborate, a functionalized building block for further synthetic elaboration.
Table 2: General Reaction for α-Trifluoromethylation
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Potassium Organotrifluoroborate (RBF₃K) | 1. 2,2,2-Trifluorodiazoethane2. Me₃SiCl | α-Trifluoromethylated Organoboron | nih.gov |
| Aryltrifluoroborates | 1. 2,2,2-Trifluorodiazoethane2. KHF₂ (quench) | Potassium α-Trifluoromethylated Aryltrifluoroborate | nih.gov |
Material Science Applications
Scientific literature extensively documents the use of the isomeric compound, potassium (4-methoxyphenyl)trifluoroborate, as an additive for defect passivation in perovskite solar cells. jos.ac.cnopticsjournal.netresearchgate.net However, based on the reviewed sources, there is no available research describing the application of this compound in this field.
While various organoboron compounds are integral to the development of materials for OLEDs, particularly as emitters in thermally activated delayed fluorescence (TADF) systems, there is no specific mention in the reviewed literature of this compound being used in this application. nih.govnih.gov
Green Chemistry Principles in Synthetic Transformations
Potassium organotrifluoroborates have emerged as valuable alternatives to other organoboron reagents, such as boronic acids and esters, which can have limitations regarding stability and purification. tcichemicals.com The air- and moisture-stability of potassium trifluoroborates, including the (2-methoxyphenyl) derivative, makes them easier to handle and store, contributing to waste reduction and improved experimental efficiency. researchgate.nettcichemicals.com Their application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, showcases their utility in constructing carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and advanced materials. researchgate.net
A significant advantage of employing this compound in synthetic chemistry is its compatibility with aqueous reaction systems. The use of water as a solvent or co-solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. mdpi.com
Research on various potassium organotrifluoroborates has demonstrated their efficacy in palladium-catalyzed cross-coupling reactions performed in mixed aqueous-organic solvent systems, such as toluene/water, tetrahydrofuran (B95107) (THF)/H₂O, and isopropanol/H₂O. nih.govorganic-chemistry.orgnih.gov These conditions are not only more environmentally friendly but can also enhance reaction rates and selectivity. The use of water is facilitated by the good solubility of the trifluoroborate salts and the inorganic bases typically used in these reactions.
While specific studies detailing the coupling of this compound in purely aqueous media are not extensively documented in the provided literature, the general reactivity of potassium aryltrifluoroborates suggests its high potential for such applications. For instance, studies on potassium alkenyltrifluoroborates have shown successful cross-coupling with aryl halides in water with a recyclable palladium catalyst, a significant step towards greener chemical production. researchgate.net The reaction of other aryltrifluoroborates has been effectively carried out in solvent systems with a significant water component, as illustrated in the following table which summarizes typical conditions for related compounds.
Table 1: Representative Aqueous Solvent Systems for Suzuki-Miyaura Reactions of Potassium Organotrifluoroborates
| Organotrifluoroborate Type | Coupling Partner | Catalytic System | Solvent System | Reference |
| Potassium Vinyltrifluoroborate | Aryl Bromides | PdCl₂ / PPh₃ | THF/H₂O | nih.gov |
| Potassium Alkenyltrifluoroborates | Aryl Halides | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH-H₂O | organic-chemistry.org |
| Potassium Alkoxyethyltrifluoroborates | Aryl Bromides | PdCl₂AtaPhos₂ | Toluene/Water | nih.gov |
| Potassium Alkenyltrifluoroborates | Aryl Bromides | Pd(OAc)₂ / TBAB | Water | researchgate.net |
This table is illustrative of the conditions used for various potassium organotrifluoroborates and suggests plausible systems for this compound.
The development of highly active and selective catalysts is crucial for minimizing waste and energy consumption in chemical synthesis. In the context of Suzuki-Miyaura reactions with this compound, research has focused on palladium-based systems that are efficient at low catalyst loadings and can function under mild conditions.
Modern catalytic systems often employ sophisticated phosphine (B1218219) ligands that enhance the activity of the palladium center, allowing for the coupling of less reactive partners, such as aryl chlorides, and reducing the amount of precious metal required. For example, catalyst systems composed of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like RuPhos have been shown to be effective for the coupling of challenging substrates. nih.gov
Furthermore, efforts have been made to develop "ligandless" palladium-catalyzed reactions, which simplify the reaction setup and reduce costs. The coupling of aryl- and electron-rich heteroaryltrifluoroborates with aryl bromides has been shown to proceed efficiently without the need for additional phosphine ligands. nih.gov Another approach to greener catalysis involves the use of palladacycles, which are highly active catalysts that can be used at low loadings and, in some cases, recycled from the aqueous reaction medium. researchgate.net
Table 2: Examples of Catalytic Systems for Suzuki-Miyaura Reactions of Potassium Organotrifluoroborates
| Organotrifluoroborate Type | Electrophile | Catalyst | Ligand | Base | Solvent | Reference |
| Potassium Aryltrifluoroborates | Aryl Bromides | Pd(OAc)₂ | None | K₂CO₃ | Methanol (B129727) | nih.gov |
| Potassium β-Trifluoroborato Amides | Aryl Chlorides | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | nih.gov |
| Potassium Vinyltrifluoroborate | Aryl Bromides | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | organic-chemistry.org |
| Potassium Alkenyltrifluoroborates | Aryl Bromides | Pd(OAc)₂ | None | K₂CO₃ | Water | researchgate.net |
This table showcases various catalytic systems used for related potassium organotrifluoroborates, indicating potential conditions for reactions involving this compound.
The inherent stability and reactivity of this compound make it a promising candidate for inclusion in these advanced, environmentally conscious synthetic protocols. Future research will likely focus on expanding the scope of its application in purely aqueous systems and with recyclable, highly active catalysts to further align its use with the principles of green chemistry.
Future Directions and Challenges
Development of Novel Catalytic Systems
The efficacy of reactions involving potassium (2-methoxyphenyl)trifluoroborate is intrinsically linked to the performance of the catalyst. While palladium-based systems are prevalent, the future lies in developing more efficient, robust, and sustainable catalytic technologies.
A primary challenge has been the cross-coupling of less reactive electrophiles, such as aryl chlorides, which are more abundant and cost-effective than their bromide or iodide counterparts. rsc.org The solution has often been found in the design of sophisticated ligands. The development of sterically bulky, electron-rich phosphine (B1218219) ligands (e.g., P(tBu)₃, XPhos) and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling reactions under milder conditions, at lower catalyst loadings, and with a broader range of substrates. rsc.org These ligands enhance the rate of the crucial oxidative addition step in the catalytic cycle. rsc.org
Future research will likely focus on:
Non-Palladium Catalysts: Exploring cheaper and more earth-abundant metals like nickel and copper is a significant trend. cam.ac.ukmdpi.com Nickel catalysts, for instance, have shown promise in base-free Suzuki-Miyaura couplings of certain substrates. cam.ac.uk
Heterogeneous and Recyclable Catalysts: For industrial applications, catalysts that can be easily separated from the reaction mixture and reused are highly desirable. acs.org Systems based on palladium nanoparticles supported on materials like modified graphene or within monolithic flow reactors are being developed to meet this need. acs.orgnih.govcapes.gov.br
Water-Soluble Catalysts: Performing reactions in water instead of organic solvents is a key goal of green chemistry. The design of water-soluble ligands and catalyst systems, such as those based on palladacycles or specific phosphines, allows for efficient coupling in aqueous media, simplifying product isolation and reducing environmental impact. nih.govresearchgate.net
| Catalyst System Type | Key Features & Future Goals | Relevant Findings |
| Homogeneous Pd Catalysts | Development of advanced phosphine and NHC ligands to improve activity and stability. | Sterically hindered, electron-rich ligands enable the use of aryl chlorides and lower reaction temperatures. rsc.org |
| Heterogeneous Pd Catalysts | Focus on recyclability and suitability for continuous flow processes. | Pd nanoparticles on supports like graphene show good reusability and high turnover frequencies (TOFs). acs.org |
| Non-Palladium Catalysts | Exploration of cheaper, earth-abundant metals like Ni and Cu. | DFT studies are helping to elucidate the mechanisms of Ni-catalyzed couplings, aiding in catalyst design. cam.ac.uk |
| Aqueous Phase Catalysts | Design of water-soluble ligands to enable reactions in green solvents. | Palladacycle-based precatalysts and specific phosphine ligands facilitate efficient coupling in water. nih.govresearchgate.net |
Expanding Substrate Scope and Reaction Types
While the Suzuki-Miyaura cross-coupling is the most common application for potassium aryltrifluoroborates, a significant future direction is the expansion of their use with a wider variety of reaction partners and in different types of chemical transformations. acs.org Organotrifluoroborates have demonstrated remarkable versatility, participating in reactions that go far beyond simple biaryl synthesis. mdpi.com
Researchers have successfully coupled organotrifluoroborates with an array of electrophiles, including:
Alkenyl and aryl halides and triflates. researchgate.netscholarsportal.info
Acetates of Baylis-Hillman adducts. nih.gov
Heteroaryl chlorides, which are often challenging substrates. acs.orgyoutube.com
Furthermore, the scope of the organotrifluoroborate partner itself has been broadened to include alkyl, alkenyl, alkynyl, and various functionalized aryl and heteroaryl groups. mdpi.com This expansion allows for the construction of more complex and diverse molecular architectures. For example, the development of methods to couple alkoxymethyltrifluoroborates provides a novel route to protected aryl and heteroaryl alcohols. researchgate.net Another innovative strategy involves the reaction of organotrifluoroborates with acetals to form ethers, offering a distinct approach compared to traditional methods. researchgate.net
The challenge remains to develop general conditions that tolerate a wide range of functional groups on both coupling partners, minimizing the need for protecting groups and enabling more efficient synthetic routes.
Asymmetric Synthesis and Enantioselective Transformations
A major frontier in organic chemistry is the development of methods to control stereochemistry. The synthesis of single-enantiomer compounds is critical, particularly in the pharmaceutical industry. While the asymmetric Suzuki-Miyaura reaction is still considered underdeveloped compared to its non-chiral counterpart, significant progress is being made using organotrifluoroborates. sigmaaldrich.com
Future progress in this area hinges on the design and application of chiral catalysts and ligands. Key research directions include:
Chiral Ligand Development: Creating new chiral phosphine ligands (e.g., Josiphos) and N,N'-dioxide ligands that can effectively transfer chirality from the catalyst to the product during the coupling process. nih.govnih.gov
Asymmetric Additions: Utilizing chiral rhodium or copper catalysts to mediate the enantioselective addition of aryltrifluoroborates to substrates like enones, aldehydes, and nitroalkenes. nih.gov
Borylative Cyclizations: Developing copper-catalyzed enantioselective borylative cyclizations to construct complex, boron-containing heterocyclic structures with multiple stereocenters, including quaternary ones. mdpi.comnih.govscholarsportal.info These reactions are powerful tools for building molecular complexity in a single step.
One notable success is the asymmetric cross-coupling of 2-butenyltrifluoroborates with aryl bromides using a palladium/Josiphos complex, demonstrating that high enantioselectivity is achievable. nih.gov Similarly, chiral Indium(III)/N,N'-dioxide complexes have been used for the highly enantioselective allylation of ketones with potassium allyltrifluoroborates. nih.gov
Further Elucidation of Mechanistic Details
A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and developing more effective catalysts. The mechanism of the Suzuki-Miyaura coupling with organotrifluoroborates is multifaceted, involving several key steps: precatalyst activation, oxidative addition, transmetalation, and reductive elimination. rsc.org
A critical and complex step is the initial hydrolysis of the stable trifluoroborate anion (R-BF₃⁻K⁺) to a more reactive boronic acid (RB(OH)₂) or a related species, which is necessary for transmetalation to the palladium center. researchgate.net Studies have shown that the rate of this hydrolysis is highly dependent on the substrate and reaction conditions, sometimes exhibiting a paradoxical requirement for acid catalysis even under basic reaction conditions. researchgate.net This "slow release" of the active boron species can be beneficial, as it minimizes side reactions like homocoupling. researchgate.net
Future mechanistic studies, employing a combination of kinetic analysis, spectroscopic techniques (like NMR), and computational methods (like Density Functional Theory - DFT), will be essential to:
Clarify the precise nature of the active boron species in the transmetalation step.
Understand how ligand structure influences the rates of each catalytic step. rsc.org
Elucidate the origins of selectivity (chemo-, regio-, and enantioselectivity). cam.ac.uksigmaaldrich.com
Probe the activation and deactivation pathways of the catalyst. rsc.org
For example, DFT calculations have provided insight into the base-free transmetalation step in nickel-catalyzed couplings, highlighting the role of boron's strong affinity for fluorine. cam.ac.uk
Scale-Up and Industrial Applications
Translating a laboratory-scale reaction into a large-scale industrial process presents a unique set of challenges, including cost, safety, efficiency, and environmental impact. For this compound and its analogues to find widespread industrial use, these challenges must be addressed.
Key areas of development for industrial applications include:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers superior heat and mass transfer, improved safety, and greater control over reaction parameters. nih.gov The use of monolithic reactors containing immobilized palladium catalysts is a promising strategy for scaling up Suzuki-Miyaura couplings. nih.govcapes.gov.br
Solid-Supported Reagents: The use of solid-supported organotrifluoroborates, prepared via ion exchange on resins like Amberlyst, facilitates easier product purification. This simplifies downstream processing by allowing byproducts and excess reagents to be removed by simple filtration, a significant advantage for large-scale synthesis.
Process Optimization: Reducing catalyst loading to parts-per-million (ppm) levels, minimizing or eliminating expensive and toxic ligands, and using greener solvents like water are all critical for making processes economically viable and sustainable. researchgate.net Microwave-assisted synthesis in water has shown potential for achieving high yields with ultra-low catalyst loadings. researchgate.net
The stability and ease of handling of potassium organotrifluoroborates make them inherently attractive for industrial settings compared to more sensitive organometallic reagents. researchgate.netnih.gov The ongoing development of robust, recyclable catalysts and continuous flow processes will be pivotal in realizing their full potential in the large-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgacs.org
Q & A
Q. Basic Research Focus
- Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis to boronic acid .
- Light sensitivity : Amber glass vials mitigate photodegradation.
- Compatibility : Avoid strong acids/bases; decomposition releases HF, requiring fume hood use .
How do steric and electronic effects of the 2-methoxy group influence regioselectivity in cross-coupling reactions?
Advanced Research Focus
The 2-methoxy substituent introduces steric hindrance, reducing regioselectivity in aryl additions (e.g., 2.7:1 para/meta ratio in model systems) . Computational studies suggest:
- Steric demand : Transition states favor para substitution due to reduced steric clash .
- Electronic effects : Methoxy’s electron-donating nature enhances nucleophilicity at the ortho position but competes with steric constraints .
What strategies optimize reaction conditions for coupling with electron-deficient aryl halides?
Advanced Research Focus
Electron-deficient partners (e.g., 4-acetylphenyl halides) risk side reactions (e.g., fluoride transfer leading to C3-fluorination). Mitigation strategies:
- Base selection : Use weaker bases (CsF) to suppress premature hydrolysis .
- Catalyst tuning : Bulky ligands (SPhos) enhance selectivity by stabilizing Pd intermediates .
- Solvent systems : Aqueous THF (10:1) improves solubility and reduces protodeboronation .
Which analytical techniques are most effective for characterizing this compound and its reaction intermediates?
Q. Advanced Research Focus
- NMR spectroscopy : ¹⁹F NMR (−131 ppm for BF₃⁻) and ¹¹B NMR (−2.1 ppm, q, J = 37.5 Hz) confirm structural integrity .
- Mass spectrometry : HRMS detects boronate esters formed during incomplete coupling.
- X-ray crystallography : Resolves steric effects in Pd complexes .
How do computational studies inform the design of derivatives with enhanced reactivity?
Advanced Research Focus
DFT calculations predict:
- Transition state energetics : Methoxy groups increase activation barriers for meta coupling by 3–5 kcal/mol .
- Solvent effects : Polar solvents stabilize zwitterionic intermediates, improving turnover in THF vs. toluene .
- Substituent screening : Electron-withdrawing groups (e.g., NO₂) at the 4-position accelerate transmetalation .
What challenges arise in scaling up synthesis, and how can they be addressed?
Q. Advanced Research Focus
- Byproduct management : Continuous Soxhlet extraction removes KBr salts efficiently at >100 g scales .
- Temperature control : Exothermic reactions require jacketed reactors to maintain ≤25°C .
- Yield optimization : Excess alkoxide (3 equiv) ensures complete displacement in SN2 reactions .
How can contradictory data on reaction outcomes (e.g., coupling vs. fluorination) be resolved?
Advanced Research Focus
Contradictions arise from competing pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
